Phidianidine B
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Overview
Description
Phidianidine B is a natural product isolated from the marine mollusk Phidiana militaris. It is a 1,2,4-oxadiazole derivative that links an indole system with an aminoalkyl guanidine group. This compound has garnered significant interest due to its unique structure and potent biological activities, including cytotoxicity against various tumor cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phidianidine B can be synthesized through a seven-step process with a total yield of 14% . The synthesis involves the coupling of 3-indolacetic acid methyl ester with an amino-alkyl hydroxy guanidine intermediate. The key steps include:
- Preparation of the amino-alkyl hydroxy guanidine intermediate.
- Coupling with 3-indolacetic acid methyl ester.
- Cyclization to form the 1,2,4-oxadiazole ring .
Industrial Production Methods
Currently, there are no large-scale industrial production methods reported for this compound. The compound is primarily synthesized in research laboratories for scientific studies .
Chemical Reactions Analysis
Types of Reactions
Phidianidine B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole or guanidine moieties.
Substitution: Substitution reactions can occur at the indole ring or the guanidine group, leading to the formation of various analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various analogs of this compound with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Phidianidine B has several scientific research applications, including:
Mechanism of Action
Phidianidine B exerts its effects through several mechanisms:
Cytotoxicity: It induces cell death in tumor cells by disrupting cellular processes.
PTP1B Inhibition: It inhibits the activity of protein tyrosine phosphatase 1B, which plays a role in regulating insulin signaling and glucose homeostasis.
Molecular Targets: The compound targets specific proteins and enzymes involved in cellular signaling pathways.
Comparison with Similar Compounds
Phidianidine B is unique due to its 1,2,4-oxadiazole ring, which is rare in natural products. Similar compounds include:
Phidianidine A: Another 1,2,4-oxadiazole derivative isolated from the same marine mollusk, differing by the presence of a bromine atom.
Synthetic 1,2,4-oxadiazoles: These compounds are used in various pharmaceutical applications but often lack the natural origin and specific biological activities of this compound.
This compound stands out due to its potent cytotoxicity and specificity towards certain cell types, making it a valuable compound for further research and potential therapeutic applications .
Properties
Molecular Formula |
C17H23N7O |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-[5-[[5-(1H-indol-3-ylmethyl)-1,2,4-oxadiazol-3-yl]amino]pentyl]guanidine |
InChI |
InChI=1S/C17H23N7O/c18-16(19)20-8-4-1-5-9-21-17-23-15(25-24-17)10-12-11-22-14-7-3-2-6-13(12)14/h2-3,6-7,11,22H,1,4-5,8-10H2,(H,21,24)(H4,18,19,20) |
InChI Key |
DDXQZNQMFITAGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC3=NC(=NO3)NCCCCCN=C(N)N |
Origin of Product |
United States |
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